Benzo[d][1,3]dioxol-5-yl carbonochloridate
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Overview
Description
Benzo[d][1,3]dioxol-5-yl carbonochloridate is an organic compound with the molecular formula C8H5ClO4. It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a benzene ring fused with a dioxole ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl carbonochloridate typically involves the reaction of 1,3-benzodioxole with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
1,3-Benzodioxole+Phosgene→Benzo[d][1,3]dioxol-5-yl carbonochloridate
Industrial Production Methods
In an industrial setting, the continuous flow acylation process can be employed to produce this compound. This method utilizes a recyclable heterogeneous catalyst and offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1,3-benzodioxole and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
1,3-Benzodioxole: Formed by hydrolysis.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl carbonochloridate has several applications in scientific research:
Biology: Employed in the preparation of biologically active molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl carbonochloridate can be compared with other acylating agents such as:
Benzoyl chloride: Similar in reactivity but lacks the dioxole ring, making it less versatile in certain synthetic applications.
Acetyl chloride: A simpler acylating agent with a lower molecular weight and different reactivity profile.
1,3-Benzodioxole-5-carbonyl chloride: A closely related compound with similar reactivity but different substituents on the benzodioxole ring.
The uniqueness of this compound lies in its ability to introduce the benzo[d][1,3]dioxole moiety into target molecules, which can impart unique chemical and biological properties .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl carbonochloridate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXWXVOKIDGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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